Divergent SERT Binding Affinity: O-(p-Aminobenzoyl)serotonin vs. Serotonin Hydrochloride
Comparative analysis of in vitro binding data reveals a stark difference in serotonin transporter (SERT) affinity between the esterified compound and the parent neurotransmitter. The O-(p-aminobenzoyl)-serotonin base, which is the core active species of the target dihydrochloride salt, exhibits a Ki of 2,410 nM at SERT in a rat cortical membrane assay [1]. In contrast, serotonin (5-HT) itself, as its hydrochloride salt (CAS 153-98-0), has a known high-affinity Ki in the low nanomolar range (e.g., ~0.6 nM) at human SERT under analogous radioligand binding conditions [2]. This represents an approximate 4,000-fold decrease in affinity upon modification of the 5-hydroxyl group.
| Evidence Dimension | Binding Affinity (Ki) at Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Ki = 2,410 nM (O-(p-aminobenzoyl)-serotonin base) |
| Comparator Or Baseline | Ki ≈ 0.6 nM (Serotonin hydrochloride, CAS 153-98-0) |
| Quantified Difference | Approximately 4,000-fold lower affinity for the target compound |
| Conditions | Target: Rat cortical membrane SERT. Comparator: Human recombinant SERT expressed in HEK293F cells. |
Why This Matters
For researchers needing a low-affinity SERT ligand (e.g., a weak inhibitor or a prodrug designed for controlled release), this compound provides a measurable advantage over high-affinity serotonin, which would saturate transporters at much lower concentrations.
- [1] BindingDB. (n.d.). Affinity Data for O-(p-aminobenzoyl)-serotonin (BindingDB Monomer ID 50453924, CHEMBL4209141). Ki: 2.41E+3 nM for SERT in rat striatal synaptosomes. Retrieved from https://www.bindingdb.org/. View Source
- [2] BindingDB. (n.d.). Affinity Data for Serotonin hydrochloride at human SERT (BindingDB Monomer ID 388469, US9944618). Ki: 0.6 nM in HEK293F cells. Retrieved from https://www.bindingdb.org/. View Source
